molecular formula C20H32NO+ B14081936 Tricyclamol cation CAS No. 60-48-0

Tricyclamol cation

Cat. No.: B14081936
CAS No.: 60-48-0
M. Wt: 302.5 g/mol
InChI Key: FRBBPWXCRBHYJQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tricyclamol cation involves the reaction of triphenylene with gallium(III) chloride under an argon atmosphere. The mixture is stirred at 40°C for 90 minutes, resulting in a bright pink suspension . This method highlights the importance of controlled conditions to achieve the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale reactions under controlled environments to ensure purity and yield. The use of high-purity reagents and precise temperature control are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Tricyclamol cation undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed mechanisms are not widely documented.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or hydroxides.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted ammonium compounds.

Scientific Research Applications

Tricyclamol cation has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high solubility in water and its potent spasmolytic action, which is significantly more effective than hyoscyamine in reducing stomach and duodenal motility . Its ability to inhibit a wide range of spasmogenic agents makes it a valuable compound in both research and therapeutic applications.

Properties

CAS No.

60-48-0

Molecular Formula

C20H32NO+

Molecular Weight

302.5 g/mol

IUPAC Name

1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol

InChI

InChI=1S/C20H32NO/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3/q+1

InChI Key

FRBBPWXCRBHYJQ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O

Origin of Product

United States

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